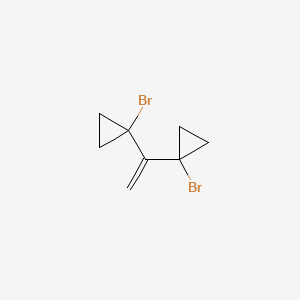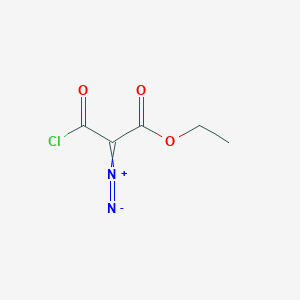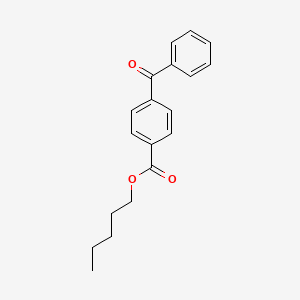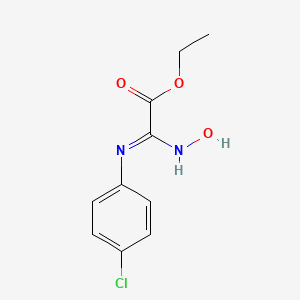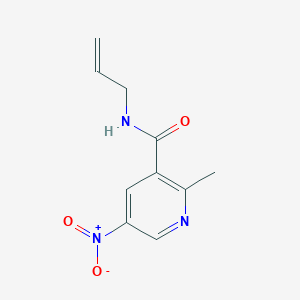
2-Methyl-5-nitro-N-(prop-2-en-1-yl)pyridine-3-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Methyl-5-nitro-N-(prop-2-en-1-yl)pyridine-3-carboxamide is an organic compound that belongs to the class of pyridine derivatives. This compound is characterized by the presence of a pyridine ring substituted with a methyl group, a nitro group, and a carboxamide group attached to a prop-2-en-1-yl chain. Pyridine derivatives are known for their wide range of applications in pharmaceuticals, agrochemicals, and materials science.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-Methyl-5-nitro-N-(prop-2-en-1-yl)pyridine-3-carboxamide typically involves multi-step organic reactions. One common method includes the nitration of 2-methylpyridine to introduce the nitro group, followed by the formation of the carboxamide group through amidation reactions. The prop-2-en-1-yl chain is then introduced via alkylation reactions.
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of specific catalysts, controlled temperatures, and pressure conditions. The process may also involve purification steps such as recrystallization or chromatography to isolate the desired product.
Analyse Chemischer Reaktionen
Types of Reactions
2-Methyl-5-nitro-N-(prop-2-en-1-yl)pyridine-3-carboxamide can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group under specific conditions.
Reduction: The compound can be reduced to form different derivatives.
Substitution: The methyl and nitro groups can be substituted with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as hydrogen gas with a palladium catalyst or lithium aluminum hydride can be used.
Substitution: Halogenating agents and nucleophiles are often used in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, reduction of the nitro group can yield 2-Methyl-5-amino-N-(prop-2-en-1-yl)pyridine-3-carboxamide.
Wissenschaftliche Forschungsanwendungen
2-Methyl-5-nitro-N-(prop-2-en-1-yl)pyridine-3-carboxamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in the design of new therapeutic agents.
Industry: Utilized in the development of new materials with specific properties.
Wirkmechanismus
The mechanism of action of 2-Methyl-5-nitro-N-(prop-2-en-1-yl)pyridine-3-carboxamide involves its interaction with specific molecular targets. The nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The compound may also inhibit specific enzymes or interfere with cellular signaling pathways.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2-Methyl-5-nitropyridine: Lacks the carboxamide and prop-2-en-1-yl groups.
2-Methyl-5-amino-N-(prop-2-en-1-yl)pyridine-3-carboxamide: Contains an amino group instead of a nitro group.
N-(prop-2-en-1-yl)pyridine-3-carboxamide: Lacks the methyl and nitro groups.
Uniqueness
2-Methyl-5-nitro-N-(prop-2-en-1-yl)pyridine-3-carboxamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. This makes it a valuable compound for various applications in research and industry.
Eigenschaften
CAS-Nummer |
59290-07-2 |
|---|---|
Molekularformel |
C10H11N3O3 |
Molekulargewicht |
221.21 g/mol |
IUPAC-Name |
2-methyl-5-nitro-N-prop-2-enylpyridine-3-carboxamide |
InChI |
InChI=1S/C10H11N3O3/c1-3-4-11-10(14)9-5-8(13(15)16)6-12-7(9)2/h3,5-6H,1,4H2,2H3,(H,11,14) |
InChI-Schlüssel |
FBSSFAYQSFRMCK-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=C(C=C(C=N1)[N+](=O)[O-])C(=O)NCC=C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


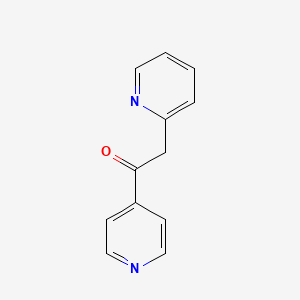
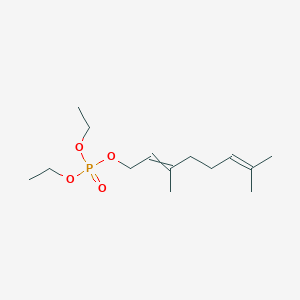
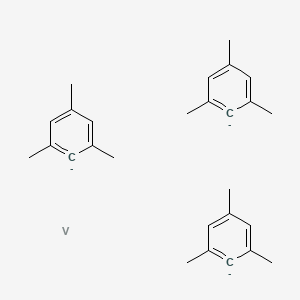
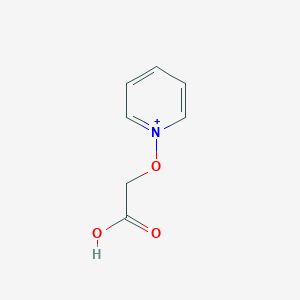

![2-[(Dimethylcarbamoyl)oxy]ethyl 2-methylprop-2-enoate](/img/structure/B14612167.png)
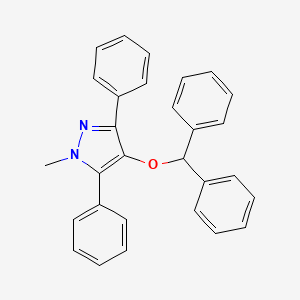

![2-[(2-Oxo-1,2,3,4-tetrahydroquinolin-5-yl)oxy]propanoic acid](/img/structure/B14612192.png)
![N4-[5-(4-chlorophenoxy)-6-methoxy-8-quinolyl]pentane-1,4-diamine](/img/structure/B14612200.png)
